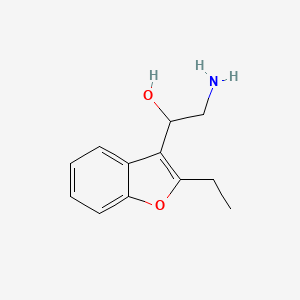
2-Amino-1-(2-ethylbenzofuran-3-yl)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-1-(2-ethylbenzofuran-3-yl)ethanol is a compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method is the cyclization of appropriate precursors under acidic or basic conditions to form the benzofuran core . Subsequent functionalization steps introduce the amino and hydroxyl groups.
Industrial Production Methods
Industrial production of 2-Amino-1-(2-ethylbenzofuran-3-yl)ethanol may involve optimized synthetic routes that ensure high yield and purity. Techniques such as microwave-assisted synthesis and proton quantum tunneling have been explored to enhance the efficiency of benzofuran ring construction . These methods minimize side reactions and improve overall yield, making them suitable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-1-(2-ethylbenzofuran-3-yl)ethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The benzofuran ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield aldehydes or ketones, while substitution reactions can introduce various functional groups onto the benzofuran ring.
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of 2-Amino-1-(2-ethylbenzofuran-3-yl)ethanol involves its interaction with specific molecular targets and pathways. The compound’s biological activities are attributed to its ability to modulate various cellular processes, including:
Comparación Con Compuestos Similares
Similar Compounds
Ethanolamine: A simpler compound with similar functional groups but lacking the benzofuran ring.
Indole Derivatives: Compounds with a similar heterocyclic structure but containing an indole ring instead of benzofuran.
Thiazole Derivatives: Compounds with a thiazole ring, known for their diverse biological activities.
Uniqueness
2-Amino-1-(2-ethylbenzofuran-3-yl)ethanol is unique due to the presence of the benzofuran ring, which imparts distinct biological activities and chemical reactivity
Propiedades
Fórmula molecular |
C12H15NO2 |
|---|---|
Peso molecular |
205.25 g/mol |
Nombre IUPAC |
2-amino-1-(2-ethyl-1-benzofuran-3-yl)ethanol |
InChI |
InChI=1S/C12H15NO2/c1-2-10-12(9(14)7-13)8-5-3-4-6-11(8)15-10/h3-6,9,14H,2,7,13H2,1H3 |
Clave InChI |
ZNRWMKWDDCZZCV-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(C2=CC=CC=C2O1)C(CN)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(Difluoromethyl)benzo[d]oxazole-2-thiol](/img/structure/B12865014.png)
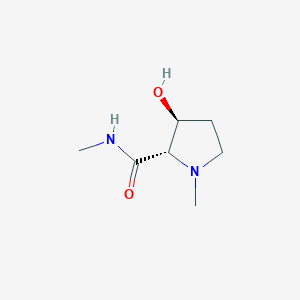
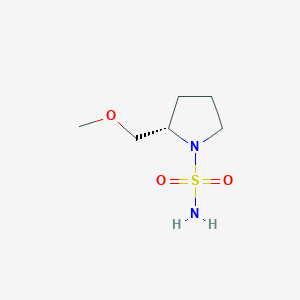
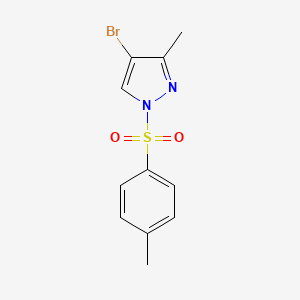
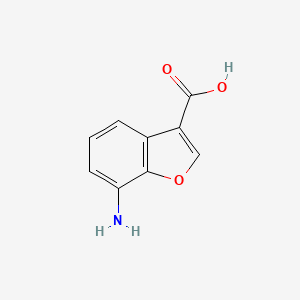
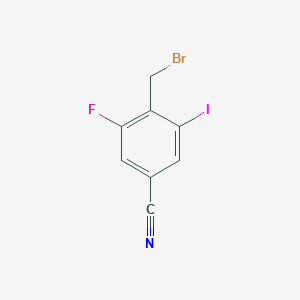
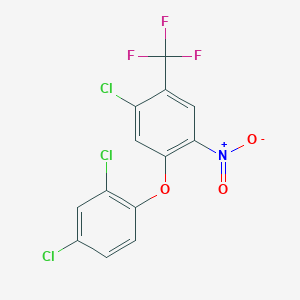
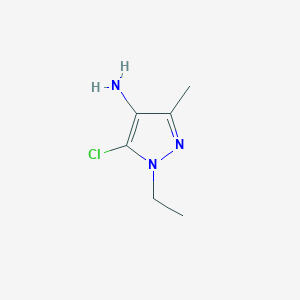

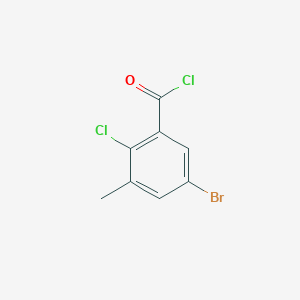



![4-Methylbenzo[d]oxazole-2-carbonitrile](/img/structure/B12865092.png)
